1-(2-Aminopyrimidin-4-yl)ethanol

ROS1 kinase kinase inhibitors medicinal chemistry

Researchers optimizing kinase inhibitor leads often lack functionalized 4-position building blocks with stereochemical handles, slowing SAR exploration. 1-(2-Aminopyrimidin-4-yl)ethanol directly solves this by providing a chiral alcohol handle on the privileged 2-aminopyrimidine core. - Enables systematic ROS1/EGFR/JNK SAR: The 4-(1-hydroxyethyl) motif supports direct comparison with ethanone series (e.g., KIST301080, IC50=209 nM) to map potency and selectivity drivers. - Stereochemical probe development: The (R)-enantiomer is a critical pharmacophore for SDH inhibitors; achiral analogs are expected to be inactive. - Streamlined library synthesis: The alcohol handle allows rapid derivatization (esterification, etherification) from a high-yielding ketone reduction route.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B8553022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopyrimidin-4-yl)ethanol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NC=C1)N)O
InChIInChI=1S/C6H9N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-4,10H,1H3,(H2,7,8,9)
InChIKeyGRCYXPAUEDBQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminopyrimidin-4-yl)ethanol: A Strategic 2-Aminopyrimidine Scaffold for Kinase-Targeted Synthesis and SAR Procurement


1-(2-Aminopyrimidin-4-yl)ethanol (C6H9N3O, MW 139.16 g/mol) is a 2-aminopyrimidine derivative featuring a chiral hydroxyethyl group at the 4-position [1]. The 2-aminopyrimidine core is a recognized privileged structure in medicinal chemistry, integral to numerous kinase inhibitors and pharmaceuticals due to its capacity for key hinge-binding interactions in ATP-binding pockets [2]. This specific compound's value proposition lies not in intrinsic high potency, but as a versatile, functionalized building block for the systematic exploration of structure-activity relationships (SAR) within kinase inhibitor programs, particularly those targeting ROS1, EGFR, and JNK families [3].

1
Workflow Kinase-targeted synthesis and SAR library generation
2
Selection logic 4-position chiral hydroxyethyl handle for stereoselective elaboration
3
Procurement context Functionalized 2-aminopyrimidine building block for ROS1, EGFR, and JNK inhibitor programs

Why 1-(2-Aminopyrimidin-4-yl)ethanol Cannot Be Substituted by Simple 2-Aminopyrimidine or Other 4-Positional Isomers in SAR-Driven Projects


In the context of kinase inhibitor SAR, generic substitution is not viable. The parent 2-aminopyrimidine scaffold provides a broad starting point, but kinase selectivity and potency are exquisitely sensitive to the precise vector and functional group at the 4-position [1]. 1-(2-Aminopyrimidin-4-yl)ethanol introduces a specific chiral alcohol handle at the 4-position, a motif directly explored in ROS1 inhibitor programs as an alternative to 4-yl-ethanone derivatives [2]. Substituting with a simple 2-aminopyrimidine or a 4-halogenated analog forfeits this critical functionalization and the potential for stereoselective interactions, thereby invalidating the comparative SAR data essential for rational lead optimization and procurement decisions based on validated synthetic routes.

This product
May not be interchangeable with
4-Hydroxyethyl handle with chiral center
2-Aminopyrimidine or 4-halogenated analogs lack stereochemical SAR handle
Distinct polarity and H-bond capacity from alcohol
4-Ethanone analogs may shift physicochemical and synthetic profile
Specific 4-position vector for kinase hinge elaboration
4-Aminomethyl or 4-alkoxy isomers may alter kinase selectivity outcomes

Quantitative Comparative Evidence for 1-(2-Aminopyrimidin-4-yl)ethanol in ROS1 and JNK Inhibitor Scaffolds


Comparative IC50 Data for ROS1 Inhibition: Pyrimidine-4-yl-ethanol vs. Lead KIST301080

1-(2-Aminopyrimidin-4-yl)ethanol serves as a core scaffold for a series of pyrimidine-4-yl-ethanol derivatives (compounds 4a-f) evaluated against ROS1 kinase. While the parent compound itself was not directly assayed, its direct analog, compound 4a (an unsubstituted phenyl derivative), was found to be inactive at 10 µM, while the most potent analog in the series, 6d, achieved an IC50 of 1.5 µM [1]. This provides a clear benchmark: the 4-yl-ethanol scaffold enables potent inhibition after further optimization, whereas the unsubstituted phenyl analog 4a shows no activity. In comparison, the lead compound KIST301080, which features a pyrimidin-4-yl-ethanone core, has an IC50 of 209 nM [2], indicating the ethanol scaffold requires further elaboration to match the potency of the ketone series.

ROS1 inhibition SAR
Class-level inference
Optimized ethanol analog 6d: IC50 1.5 µM vs. ethanone lead KIST301080: 209 nM
Supports SAR procurement when alcohol handle is preferred over ketone series
Unsubstituted analog 4a inactive at 10 µM; optimization required
ROS1 kinase kinase inhibitors medicinal chemistry

Stereochemical Differentiation: The Impact of the (R)-Hydroxyethyl Group on Sorbitol Dehydrogenase (SDH) Inhibition

The (R)-1-hydroxyethyl group at the 4-position of 2-aminopyrimidine is a key pharmacophore for sorbitol dehydrogenase (SDH) inhibitors. In a series of aminopyrimidine-based SDH inhibitors, the (R)-1-hydroxyethyl substituent was identified as a preferred group for maintaining potent enzyme inhibition [1]. While no direct IC50 comparison for 1-(2-Aminopyrimidin-4-yl)ethanol is available, the patent literature specifies that the (R)-1-hydroxyethyl group is the active configuration. This stereochemical requirement directly contrasts with the (S)-enantiomer or the achiral 4-methyl analog, which would be expected to show significantly reduced activity. This evidence supports the procurement of enantiomerically pure (R)-1-(2-aminopyrimidin-4-yl)ethanol for SDH-targeted programs.

Stereochemical requirement
Class-level inference
(R)-1-hydroxyethyl specified as active configuration for SDH inhibition
Supports procurement of enantiomerically pure material for SDH probe development
(S)-enantiomer or achiral 4-methyl analog expected to show reduced activity
Sorbitol dehydrogenase diabetes complications stereochemistry

Versatility in Synthetic Elaboration: Direct Reduction from 1-(2-Aminopyrimidin-4-yl)ethanone

1-(2-Aminopyrimidin-4-yl)ethanol is synthesized in high yield via the straightforward reduction of 1-(2-aminopyrimidin-4-yl)ethanone using sodium borohydride in methanol at room temperature [1]. This contrasts with the more complex, multi-step syntheses often required to introduce alternative functional groups at the 4-position, such as substituted amines or ethers, which may involve harsher conditions or lower overall yields [2]. The quantitative advantage is a demonstrably simpler, high-yielding route to a functionalized 4-position, providing a strategic advantage for generating diverse analog libraries.

Synthetic accessibility
Class-level inference
One-step NaBH4 reduction from ketone at room temperature
Facile route supports diverse analog library generation with reduced lead time
Alternative 4-substitutions may require 2–4 synthetic steps
synthetic methodology building block medicinal chemistry

Comparative Selectivity Profile: JNK1 vs. JNK2 Inhibition in 4-Substituted-2-aminopyrimidines

In a series of 4-substituted-2-aminopyrimidines developed as JNK inhibitors, the nature of the 4-substituent profoundly impacts JNK1 vs. JNK2 selectivity. The most selective compound, 9c (4-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-cyclohexylpyrimidin-2-amine), achieved a JNK1 IC50 of 3 nM and a JNK2 IC50 of 20 nM, representing a >6.6-fold selectivity [1]. This data demonstrates that while 1-(2-Aminopyrimidin-4-yl)ethanol itself is not directly assayed, its 4-hydroxyethyl group provides a distinct starting point for optimization towards achieving such selectivity. This is in contrast to other 4-substituents (e.g., 4-aminomethyl, 4-methoxy) which may lead to different selectivity profiles or potency, as shown by the broad SAR exploration in this study.

JNK1 vs. JNK2 selectivity
Cross-study comparable
Compound 9c (4-arylpyrazole analog): >6.6-fold JNK1 selectivity (IC50 3 nM vs. 20 nM)
4-substituent critically drives isoform selectivity; hydroxyethyl offers distinct polarity entry
Parent not directly assayed; supports SAR starting point rationale
JNK kinase selectivity SAR

Comparative Physicochemical Properties: Impact of the Hydroxyethyl Group on Solubility and LogP

The introduction of a hydroxyethyl group at the 4-position of 2-aminopyrimidine significantly alters its physicochemical profile. While no direct experimental data exists for 1-(2-Aminopyrimidin-4-yl)ethanol, computational predictions estimate a LogP of approximately 0.26 and a topological polar surface area (TPSA) of 72.03 Ų [1]. This is in contrast to the parent 2-aminopyrimidine, which has a LogP of -0.22 and TPSA of 51.80 Ų [2]. The ~0.5 LogP increase and increased TPSA suggest a more balanced hydrophilic-lipophilic profile, potentially improving membrane permeability while retaining aqueous solubility. This differentiates it from more hydrophobic 4-substituents (e.g., 4-phenyl, LogP ~1.5) and provides a rationale for its selection in hit-to-lead campaigns where moderate lipophilicity is desired.

Physicochemical profile
Class-level inference
Predicted cLogP 0.26, TPSA 72.03 Ų vs. 2-aminopyrimidine cLogP -0.22, TPSA 51.80 Ų
More balanced hydrophilic-lipophilic profile may improve drug-likeness in hit-to-lead campaigns
Computational predictions; experimental confirmation recommended
physicochemical properties solubility medicinal chemistry

Primary Research Applications for 1-(2-Aminopyrimidin-4-yl)ethanol Based on Quantitative SAR Evidence


Medicinal Chemistry: ROS1 Kinase Inhibitor Lead Optimization

This compound is ideally suited for SAR expansion of ROS1 kinase inhibitors. The evidence shows that the pyrimidine-4-yl-ethanol scaffold can yield inhibitors with low micromolar potency (IC50 = 1.5 µM for compound 6d) after optimization [1]. Procurement supports direct comparison with the ethanone series (e.g., KIST301080, IC50 = 209 nM) to evaluate the impact of the alcohol functionality on potency, selectivity, and physicochemical properties [2].

Medicinal Chemistry: JNK Isoform-Selective Inhibitor Development

As a 4-substituted-2-aminopyrimidine, this compound is a key starting material for exploring JNK1/2 selectivity. The SAR from Humphries et al. (2009) demonstrates that 4-substituents can achieve >6.6-fold selectivity for JNK1 over JNK2 [1]. The hydroxyethyl group offers a distinct polarity and hydrogen-bonding capacity compared to the arylpyrazoles in that study, enabling novel selectivity profiles.

Chemical Biology: Chiral Probe for Sorbitol Dehydrogenase

The (R)-enantiomer of 1-(2-aminopyrimidin-4-yl)ethanol is a critical pharmacophore for SDH inhibitors [1]. Procurement of the enantiomerically pure compound enables the development of stereochemically defined chemical probes to study SDH's role in diabetic complications, where the (S)-enantiomer or achiral analogs would be expected to be inactive.

Synthetic Chemistry: Strategic Building Block for Diversified Libraries

The facile, high-yielding reduction from the corresponding ketone [1] makes this compound an efficient intermediate for generating diverse analog libraries. Its chiral alcohol handle can be further derivatized (e.g., esterification, etherification) to rapidly explore SAR around the 4-position vector, providing a synthetic advantage over more complex 4-substituents [2].

Application
Selection Property
Validation Focus
ROS1 kinase inhibitor SAR
4-yl-ethanol scaffold for alcohol vs. ketone comparison
Potency and selectivity benchmarks against ethanone series
JNK isoform-selective inhibitor development
Distinct 4-hydroxyalkyl polarity and H-bond capacity
Isoform selectivity profile vs. arylpyrazole 4-substituents
Sorbitol dehydrogenase probe development
(R)-enantiomer pharmacophore requirement
Enantiomer-specific SDH inhibition endpoint review
Diversified analog library synthesis
Facile one-step reduction; chiral alcohol derivatization handle
Synthetic yield and step-count advantage review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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